molecular formula C18H15ClN4O3 B5992304 5-chloro-2-hydroxy-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B5992304
M. Wt: 370.8 g/mol
InChI Key: SNACLCUEDWFVFZ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with a chloro and hydroxy substitution, linked to a pyrazole ring through a methylene bridge. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in a methanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups present in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

5-chloro-2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The presence of the hydroxy and chloro groups allows for specific binding to active sites, disrupting normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-hydroxy-N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-11-15(18(26)23(22-11)13-5-3-2-4-6-13)10-20-21-17(25)14-9-12(19)7-8-16(14)24/h2-10,22,24H,1H3,(H,21,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACLCUEDWFVFZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.